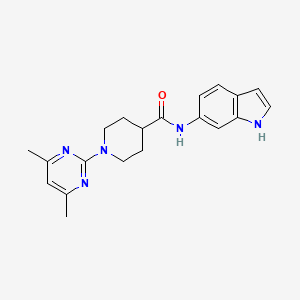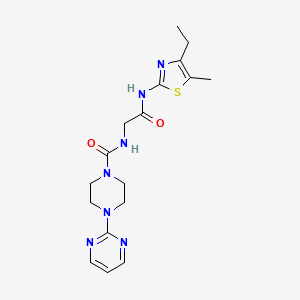
1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide is a complex organic compound that features a pyrimidine ring, an indole moiety, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4,6-dimethylpyrimidine, the ring is formed through cyclization reactions.
Indole Attachment: The indole moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Piperidine Ring Formation: The piperidine ring is synthesized through a series of nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the piperidine ring with the pyrimidine and indole moieties under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Biological Research: Used as a probe to study biological pathways and interactions.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-3-yl)piperidine-4-carboxamide
- 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-5-yl)piperidine-4-carboxamide
Uniqueness: 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the indole ring, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C20H23N5O |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23N5O/c1-13-11-14(2)23-20(22-13)25-9-6-16(7-10-25)19(26)24-17-4-3-15-5-8-21-18(15)12-17/h3-5,8,11-12,16,21H,6-7,9-10H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
ODIVIOOGQOOBHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)C=CN4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-fluoro-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B14933030.png)
![N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B14933033.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B14933034.png)
![2-(benzylamino)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B14933036.png)

![ethyl (2-{[3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B14933039.png)
![N-[4-(acetylamino)phenyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B14933046.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B14933057.png)
![1-[(7-Chloro-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B14933072.png)
![1-(2-methoxyethyl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-indole-2-carboxamide](/img/structure/B14933079.png)
![(5S)-3-[(1-Isopropyl-1H-indol-6-YL)carbonyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B14933083.png)
![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B14933099.png)
![2'-(butan-2-yl)-1'-oxo-N-propyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14933100.png)
